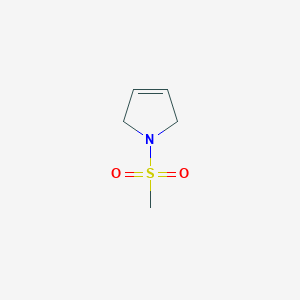

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

説明

Structure

3D Structure

特性

IUPAC Name |

1-methylsulfonyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-9(7,8)6-4-2-3-5-6/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAFMESORGRBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572505 | |

| Record name | 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246540-50-1 | |

| Record name | 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 1 Methylsulfonyl 2,5 Dihydro 1h Pyrrole

Classical Solution-Phase Synthesis

The traditional and most direct method for the preparation of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole involves the sulfonylation of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) with methanesulfonyl chloride. This reaction is a cornerstone of N-heterocyclic chemistry, where the nucleophilic nitrogen of the pyrroline (B1223166) ring attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage.

Optimized Sulfonylation Protocols

The efficiency of the sulfonylation of 2,5-dihydro-1H-pyrrole is highly dependent on the reaction protocol. A typical and effective procedure involves the dropwise addition of methanesulfonyl chloride to a cooled solution of 2,5-dihydro-1H-pyrrole in a suitable solvent and in the presence of a base. The reaction is generally carried out under an inert atmosphere to prevent side reactions with atmospheric moisture.

Optimization of this protocol often involves careful control of stoichiometry, addition rates, and reaction times. The use of equimolar amounts or a slight excess of the amine and base relative to the sulfonylating agent is common to ensure complete conversion and to neutralize the hydrochloric acid byproduct.

| Reactant | Role | Typical Stoichiometry |

| 2,5-dihydro-1H-pyrrole | Starting Material | 1.0 - 1.2 equivalents |

| Methanesulfonyl chloride | Sulfonylating Agent | 1.0 equivalent |

| Base (e.g., Triethylamine) | Acid Scavenger | 1.1 - 1.5 equivalents |

| Anhydrous Solvent | Reaction Medium | Varies |

Role of Reaction Conditions in Yield and Selectivity

The yield and purity of this compound are critically influenced by several reaction parameters, including the choice of solvent, the nature of the base, and the reaction temperature.

The use of anhydrous aprotic solvents is paramount in the sulfonylation of amines to prevent the hydrolysis of the highly reactive methanesulfonyl chloride. Common solvents employed for this purpose include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether. The polarity and solvating power of the solvent can influence the reaction rate and the solubility of the starting materials and products. Dichloromethane is often a preferred solvent due to its inertness and ability to dissolve both the amine and the sulfonyl chloride, facilitating a homogeneous reaction environment.

The rigorous exclusion of water is crucial as methanesulfonyl chloride readily reacts with water to form methanesulfonic acid, which not only consumes the reagent but can also protonate the starting amine, rendering it unreactive.

A suitable base is essential to neutralize the hydrochloric acid generated during the reaction. The choice of base can significantly impact the reaction's success. Tertiary amines, such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), are commonly used as they are non-nucleophilic and effectively scavenge the acid without competing with the primary sulfonylation reaction.

The basicity of the chosen amine is a key factor; it must be strong enough to deprotonate the pyrrolidinium (B1226570) hydrochloride salt formed but not so strong as to promote side reactions. The use of an appropriate amount of base is also critical to drive the reaction to completion.

| Base | pKa of Conjugate Acid | Key Features |

| Triethylamine (TEA) | ~10.75 | Commonly used, effective acid scavenger. |

| Diisopropylethylamine (DIPEA) | ~10.7 | Sterically hindered, useful when substrate is sensitive to nucleophilic attack. |

| Pyridine (B92270) | ~5.25 | Less basic, can also act as a catalyst in some cases. |

Temperature control is a critical aspect of the sulfonylation process. The reaction is typically initiated at a low temperature, often 0 °C, to manage the exothermic nature of the reaction and to minimize the rate of potential side reactions. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion.

Elevated temperatures can lead to several undesirable outcomes, including the decomposition of the sulfonyl chloride and the formation of polymeric byproducts. A significant side reaction at higher temperatures is the potential for elimination reactions if the pyrroline ring contains suitable leaving groups. Careful temperature management is therefore essential for achieving high yields and purity of the desired product.

Contemporary Synthetic Strategies

While classical solution-phase synthesis remains a robust method, contemporary research focuses on developing more efficient, environmentally benign, and versatile synthetic strategies for N-sulfonylated heterocycles. These modern approaches often aim to reduce reaction times, simplify purification processes, and expand the scope of compatible functional groups.

Solid-Phase Synthesis for Library Generation

Solid-phase synthesis is a powerful technique for the generation of large collections of related compounds, known as chemical libraries, which are invaluable for drug discovery and material science. luxembourg-bio.comnih.gov The core principle involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. nih.gov Excess reagents and by-products are easily removed by washing and filtration, streamlining the purification process. luxembourg-bio.com

This methodology is well-suited for the combinatorial synthesis of dihydropyrrole libraries. For instance, a versatile approach for the rapid synthesis of 2,5-dihydro-1H-pyrrole libraries has been developed utilizing a supported selenium resin. This strategy involves a sequence of reactions including electrophilic addition, N-acylation, and cyclization to build the heterocyclic core on the solid support. Although not specific to the methylsulfonyl group, this demonstrates the feasibility of assembling the 2,5-dihydro-1H-pyrrole scaffold on a solid phase. The N-sulfonyl group, akin to an N-acyl or N-carbamoyl group, can be introduced during the synthetic sequence. Methodologies for the solid-phase synthesis of N-sulfonyl and N-carbamoylprolyl and pipecolyl amides have been reported, showcasing the compatibility of the sulfonyl moiety with solid-phase techniques. nih.gov

Table 1: Key Features of Solid-Phase Synthesis for Library Generation

| Feature | Description |

|---|---|

| High Throughput | Enables the parallel synthesis of a large number of distinct compounds. |

| Simplified Purification | Intermediates remain attached to the resin, allowing for purification by simple washing. luxembourg-bio.com |

| Automation | The repetitive nature of the wash and reaction steps is amenable to automation. |

| Combinatorial Approach | Different building blocks can be systematically combined to create extensive libraries of analogs. |

Continuous Flow Synthesis for Scalability and Efficiency

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors where reactions occur, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.govbeilstein-journals.org

This technology is particularly advantageous for the synthesis of N-sulfonylated heterocycles. For example, the continuous flow synthesis of N-sulfonyl-1,2,3-triazoles has been developed, demonstrating the rapid and scalable production of these compounds with short residence times. nih.govresearchgate.net Such systems can be readily adapted for the synthesis of other N-sulfonyl heterocycles. Key steps in the synthesis of the this compound core, such as N-sulfonylation or cyclization reactions, can be optimized for flow conditions. The improved heat and mass transfer in microreactors can enhance reaction rates and selectivity, while the small reactor volumes improve the safety profile of highly exothermic or hazardous reactions. rsc.org The scalability of flow processes allows for a seamless transition from laboratory-scale discovery to large-scale production without extensive re-optimization. beilstein-journals.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often requires significant re-development for scale-up. | Scaled by running the system for longer periods or "numbering up" reactors. |

| Safety | Large volumes of reagents can pose thermal runaway risks. | Small reaction volumes enhance safety and control over exotherms. rsc.org |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, time). nih.gov |

| Efficiency | Can involve lengthy workup and purification steps. | Can integrate reaction, workup, and purification in a continuous sequence. |

Stereoselective and Asymmetric Synthesis

The introduction of chirality into the 2,5-dihydro-1H-pyrrole scaffold is of paramount importance, as stereoisomers of a bioactive molecule can have vastly different pharmacological properties. Asymmetric synthesis aims to produce a specific stereoisomer, typically an enantiomer, in high excess.

Chiral Catalyst Development for Enantioselective Transformations

The development of chiral catalysts is at the heart of modern asymmetric synthesis. These catalysts create a chiral environment that directs a reaction to favor the formation of one enantiomer over the other. For the synthesis of chiral 3-pyrrolines, several catalytic systems have shown promise.

A nickel(II)/Fc-i-PrPHOX catalytic system has been reported for the enantioselective synthesis of 2,3,4-trisubstituted 3-pyrrolines, achieving enantioselectivities up to 99%. beilstein-journals.org This demonstrates that transition metal catalysis with chiral ligands can effectively control the stereochemistry during the formation of the pyrroline ring. Furthermore, organocatalysis, which uses small chiral organic molecules as catalysts, has been successfully applied. For instance, chiral phosphoric acids have been used in Paal-Knorr reactions to construct axially chiral pyrrolyl(aza)quinolinones, showcasing the power of Brønsted acid catalysis in controlling atropisomerism. mcgill.ca N-Heterocyclic carbenes (NHCs) have also been employed in asymmetric cycloadditions to generate structurally diverse N-N axially chiral pyrroles and indoles. nih.gov These catalyst systems represent key starting points for developing a method to synthesize enantiomerically enriched derivatives of this compound.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters by the addition of hydrogen across a double bond in a prochiral substrate, using a chiral catalyst. organic-chemistry.org This strategy could be applied to a precursor of this compound, such as 1-(Methylsulfonyl)-1H-pyrrole.

The asymmetric hydrogenation of N-sulfonyl imines, which are structurally related to the endocyclic double bond of a pyrrole (B145914), has been extensively studied. Efficient nickel-catalyzed systems using chiral ligands like (R,R)-QuinoxP* have been developed that provide excellent yields and high enantioselectivities. organic-chemistry.org Similarly, manganese-based catalysts with chiral ferrocenyl P,N,N-ligands have also proven effective for this transformation. researchgate.net The principles from these hydrogenations of exocyclic C=N bonds could be adapted for the endocyclic C=C bond in an N-sulfonyl pyrrole precursor, which upon reduction would yield a chiral N-sulfonyl pyrrolidine (B122466). A subsequent, controlled elimination or functionalization could then lead to the desired chiral 2,5-dihydro-1H-pyrrole.

Control of Stereochemistry in Pyrroline Ring Functionalization

Once the this compound ring is formed, subsequent functionalization of the carbon-carbon double bond can be performed with stereochemical control. The directing effect of the N-sulfonyl group can influence the facial selectivity of reagents approaching the double bond.

Reactions such as epoxidation, dihydroxylation, or additions across the double bond can be rendered stereoselective by using chiral reagents or catalysts. The resulting stereocenters on the pyrrolidine ring can be controlled to produce specific diastereomers. For example, cascade approaches featuring bromocycloetherification-elimination have been used for the stereocontrolled synthesis of lactam-fused 3-methylenetetrahydropyrans, which involves the controlled functionalization of a heterocyclic ring. rsc.org Such strategies, where an initial reaction sets a stereocenter that directs subsequent transformations, are fundamental to complex molecule synthesis and are applicable to the functionalization of the this compound core.

Iii. Reaction Mechanisms and Transformations of 1 Methylsulfonyl 2,5 Dihydro 1h Pyrrole

Electrophilic and Nucleophilic Reactivity of the Dihydropyrrole Ring System

Electrophilic Reactivity: The double bond in the 2,5-dihydro-1H-pyrrole ring is substantially deactivated towards electrophilic attack. In a typical enamine, the nitrogen atom donates electron density into the π-system, making the double bond highly nucleophilic. However, in 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole, this effect is reversed. The sulfonyl group's inductive and resonance effects pull electron density away from the ring, rendering the C=C bond electron-poor and thus, significantly less reactive towards electrophiles such as halogens or protic acids under standard conditions.

Nucleophilic Reactivity: Conversely, the electron-deficient nature of the dihydropyrrole double bond makes it susceptible to nucleophilic attack. The carbons of the double bond become electrophilic, behaving as Michael acceptors. Strong nucleophiles can add to the double bond in a conjugate addition fashion, leading to the formation of substituted N-(methylsulfonyl)pyrrolidine derivatives. This reactivity is a key feature of alkenes activated by strong electron-withdrawing groups.

| Reactivity Type | Driving Factor | Predicted Outcome |

| Electrophilic Attack | Electron-withdrawing -SO₂CH₃ group | Low reactivity; ring is deactivated. |

| Nucleophilic Attack | Electron-withdrawing -SO₂CH₃ group | Susceptible to conjugate (Michael) addition. |

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group itself can be the site of chemical transformation, although the sulfur atom is in its highest oxidation state (+6), making it resistant to oxidation. The most significant reactions involving this group are typically cleavage pathways.

The term "oxidative derivatization to sulfones" is noted, however, this compound already contains a sulfone moiety (R-SO₂-R'). Therefore, this section will address oxidation reactions on the dihydropyrrole ring, which are influenced by the sulfonyl group. The electron-deficient double bond can undergo oxidation to form epoxides or diols.

Epoxidation: The double bond can be epoxidized using strong oxidizing agents like peroxy acids (e.g., m-CPBA). The reaction yields the corresponding epoxide, 1-(methylsulfonyl)-3,4-epoxypyrrolidine. This transformation is common for electron-poor alkenes.

Dihydroxylation: Both syn- and anti-dihydroxylation of the double bond are plausible. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄), while anti-dihydroxylation can be performed via the aforementioned epoxidation followed by acid-catalyzed ring-opening.

This section pertains to the reductive cleavage of the nitrogen-sulfur (N-S) bond, a common strategy for the deprotection of sulfonamides. This process removes the methylsulfonyl group, liberating the free secondary amine, 2,5-dihydro-1H-pyrrole. It does not typically lead to the formation of a sulfide (B99878) analog (N-S-C) from the sulfone (N-SO₂-C).

Common methods for the reductive cleavage of sulfonamides include:

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (B1221849) (Na/NH₃) or sodium naphthalenide are effective for cleaving the N-S bond.

Other Reductive Agents: Reagents like samarium(II) iodide (SmI₂) or magnesium in methanol (B129727) have also been employed for the deprotection of sulfonamides under milder conditions.

| Reductive Method | Reagents | Product |

| Dissolving Metal | Sodium in liquid ammonia | 2,5-Dihydro-1H-pyrrole |

| Single-Electron Transfer | Samarium(II) iodide (SmI₂) | 2,5-Dihydro-1H-pyrrole |

The N-S bond of the sulfonamide can be cleaved by certain nucleophiles, where the dihydropyrrole moiety acts as a leaving group. This is effectively another pathway for the removal of the methylsulfonyl group. The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom. This transformation is less common than reductive cleavage but can be achieved with specific reagents, particularly those that can stabilize the resulting dihydropyrrole anion or where the reaction is driven by the formation of a more stable product.

Cyclization and Cycloaddition Reactions

The double bond within the this compound ring is a key functional group for participating in various cyclization and cycloaddition reactions.

Derivatives of this compound, bearing appropriate functional groups, can undergo intramolecular cyclization reactions to form bicyclic systems. For example, a substituent on the ring with a nucleophilic or electrophilic character could react with the double bond or another part of the molecule.

An illustrative hypothetical pathway could involve a derivative with a tethered nucleophile, which could undergo an intramolecular Michael addition to the electron-deficient double bond, leading to the formation of a fused or bridged bicyclic pyrrolidine (B122466) system. The specific outcome would depend on the nature and length of the tether.

Furthermore, the electron-deficient nature of the double bond makes it an excellent dienophile in Diels-Alder reactions or a dipolarophile in 1,3-dipolar cycloadditions. Reaction with a suitable diene would yield a bicyclic adduct containing a pyrrolidine ring. Similarly, reaction with a 1,3-dipole (e.g., a nitrile oxide or an azide) would lead to the formation of novel fused heterocyclic systems.

Intermolecular Cycloaddition Chemistry

A notable example is the Heck-Matsuda reaction, a palladium-catalyzed arylation of olefins using arenediazonium salts. This reaction has been successfully applied to the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles, including N-tosyl and N-nosyl analogues, which are electronically similar to the methylsulfonyl derivative. The reaction typically proceeds with high regioselectivity, leading to the formation of 4-aryl-substituted pyrrolidine derivatives. Subsequent oxidation can then provide access to valuable γ-lactam structures.

The general mechanism for the Heck-Matsuda reaction involves the oxidative addition of the arenediazonium salt to a palladium(0) catalyst, followed by migratory insertion of the olefin into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the double bond in a different position and releases the arylated product.

| N-Protecting Group | Aryldiazonium Salt | Catalyst/Ligand | Product | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| Tosyl (Ts) | 4-Trifluoromethylbenzenediazonium tetrafluoroborate | Pd(TFA)₂ / (S)-PyraBox | 4-(4-Trifluoromethylphenyl)-1-tosyl-2,5-dihydro-1H-pyrrole | 65% | 85:15 | organic-chemistry.org |

| Nosyl (Ns) | 4-Trifluoromethylbenzenediazonium tetrafluoroborate | Pd(TFA)₂ / (S)-PyraBox | 4-(4-Trifluoromethylphenyl)-1-nosyl-2,5-dihydro-1H-pyrrole | 56% | 85:15 | organic-chemistry.org |

| Nosyl (Ns) | 4-Bromobenzenediazonium tetrafluoroborate | Pd(TFA)₂ / (S)-PyraBox | 4-(4-Bromophenyl)-1-nosyl-2,5-dihydro-1H-pyrrole | 75% | 84:16 | organic-chemistry.org |

Functional Group Interconversions and Modifications

The N-acylation of this compound is a challenging transformation. The nitrogen atom in a sulfonamide is significantly less nucleophilic than that in an amine or a carbamate (B1207046) due to the strong electron-withdrawing nature of the sulfonyl group. This reduced nucleophilicity makes direct acylation with acyl chlorides or anhydrides under standard conditions difficult.

To achieve N-acylation of sulfonamides, more forcing conditions or specific activation methods are generally required. These can include the use of strong bases to deprotonate the sulfonamide, forming a more nucleophilic sulfonamidate anion, which can then react with an acylating agent. However, the stability of the 2,5-dihydro-1H-pyrrole ring under strongly basic conditions needs to be considered, as elimination or other side reactions could occur. Alternative methods might involve the use of highly reactive acylating agents or specific catalysts to facilitate the reaction. While general methods for the N-acylation of sulfonamides exist, specific examples for this compound are not well-documented in the literature, likely due to the aforementioned reactivity challenges.

Dehydrohalogenation provides a potential route to either introduce unsaturation into the pyrrolidine ring or to aromatize a partially saturated pyrrole (B145914) derivative. A plausible synthetic sequence would involve the initial halogenation of the saturated 1-(methylsulfonyl)pyrrolidine ring, followed by elimination of a hydrogen halide.

For instance, a 3-halo-1-(methylsulfonyl)pyrrolidine could serve as a precursor. The synthesis of such compounds can be achieved, for example, by the reaction of a 1-substituted-3-pyrroline with a concentrated hydrogen halide solution. Subsequent treatment of the 3-halo-1-(methylsulfonyl)pyrrolidine with a suitable base would be expected to induce an elimination reaction. Depending on the reaction conditions and the nature of the base, this could lead to the formation of either 1-(methylsulfonyl)-2,3-dihydro-1H-pyrrole or this compound. If a second halogen is present, further elimination could potentially lead to the aromatic 1-(methylsulfonyl)pyrrole. The regioselectivity of the elimination would be governed by factors such as the acidity of the available protons and the steric environment around the halogen.

An oxidation-elimination sequence offers a potential pathway for the aromatization of the this compound ring to the corresponding 1-(methylsulfonyl)pyrrole. This process would involve an initial oxidation of the pyrrolidine ring, followed by the elimination of the sulfonyl group and another molecule to generate the aromatic pyrrole.

A hypothetical sequence could begin with the oxidation of 1-(methylsulfonyl)pyrrolidine at the α-position to the nitrogen to form an N-acyliminium ion intermediate or a hydroxylated species. Subsequent elimination of water and the methylsulfonyl group, potentially under acidic or basic conditions, would lead to the formation of the aromatic pyrrole ring. While direct examples of this specific transformation for this compound are scarce, the individual steps of pyrrolidine oxidation and sulfonyl group elimination are known transformations in organic synthesis. For example, the oxidation of substituted pyrrolidines to γ-lactams is a well-established process.

Regioselectivity and Reaction Control in Pyrrole Ring Functionalization

The functionalization of the double bond in this compound is subject to regioselective control influenced by both electronic and steric factors. The electron-withdrawing methylsulfonyl group deactivates the double bond towards electrophilic attack compared to an N-alkyl or N-acyl analogue.

The Heck-Matsuda reaction, as previously discussed, demonstrates excellent regioselectivity, with the aryl group adding exclusively to the C-4 position. This selectivity is likely governed by the mechanism of the palladium-catalyzed reaction, which favors the formation of the more stable intermediate during the migratory insertion step.

Another classic example of a regioselective reaction is hydroboration-oxidation. The hydroboration of the double bond in this compound with a borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup, is expected to yield the corresponding alcohol with high regioselectivity. The boron atom would preferentially add to the less sterically hindered carbon of the double bond (C-3 or C-4), and subsequent oxidation would place the hydroxyl group at that position. The stereoselectivity of this addition would likely be influenced by the steric bulk of the N-sulfonyl group, potentially directing the reagents to the opposite face of the ring.

| Reaction | Reagents | Expected Major Product | Key Regiochemical Feature |

|---|---|---|---|

| Heck-Matsuda Arylation | Ar-N₂⁺BF₄⁻, Pd catalyst | 4-Aryl-1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole | Arylation at the C-4 position |

| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | 1-(Methylsulfonyl)pyrrolidin-3-ol | Hydroxylation at the C-3 (or C-4) position |

Iv. Design and Synthesis of Advanced 1 Methylsulfonyl 2,5 Dihydro 1h Pyrrole Derivatives

Rational Design Principles for Structural Modification

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com For the 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole scaffold, structural modifications are guided by several key principles aimed at optimizing interactions with biological targets or tuning material properties. These principles include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can modulate a compound's activity, selectivity, and metabolic stability. For instance, the methylsulfonyl group could be replaced with other electron-withdrawing groups to fine-tune the electron density of the pyrrole (B145914) nitrogen.

Structure-Activity Relationship (SAR) Studies: Systematically altering different parts of the molecule and assessing the impact on biological activity allows for the identification of key pharmacophoric features. This involves introducing substituents at various positions of the dihydropyrrole ring to probe for beneficial interactions with a target protein.

Conformational Restriction: Introducing rigidity into the molecule, for example by creating fused ring systems, can lock the compound into a specific conformation that is optimal for binding to a biological target. This can lead to increased potency and selectivity.

Scaffold Hopping: This strategy involves replacing the central dihydropyrrole core with a different heterocyclic system while retaining the key substituent patterns responsible for biological activity. This can lead to the discovery of novel intellectual property and compounds with improved properties. mdpi.com

By applying these principles, chemists can design advanced derivatives of this compound with enhanced performance characteristics for specific applications.

Synthesis of Substituted 2,5-Dihydro-1H-pyrrole Analogs

The functionalization of the 2,5-dihydropyrrole ring is a key strategy for creating a diverse library of derivatives. This can be achieved through the introduction of various substituents, including both heteroatoms and carbon-based functional groups.

The introduction of carbon-based functional groups onto the dihydropyrrole scaffold can be achieved through various modern synthetic methods. A particularly powerful approach is the dirhodium tetracarboxylate-catalyzed C-H functionalization of N-protected 2,5-dihydro-1H-pyrroles. nih.gov This methodology allows for the highly selective introduction of functional groups at the C2 position, which is adjacent to the nitrogen atom. nih.gov For example, the reaction of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates can yield C-H functionalization products with high diastereoselectivity and enantioselectivity. nih.gov This approach could be adapted to the 1-(methylsulfonyl) analog to introduce a variety of aryl and alkyl groups.

Another avenue for carbon-based functionalization is the use of pyrrole derivatives in cycloaddition reactions for the modification of carbon materials, such as carbon nanotubes. mdpi.comresearchgate.net This highlights the reactivity of the pyrrole ring and its potential for forming covalent linkages with other carbon-based structures.

The table below summarizes a selection of functionalized pyrrolidine (B122466) derivatives synthesized through C-H functionalization, illustrating the potential for creating diverse analogs.

| Entry | Catalyst | Diazo Compound | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Rh₂(S-PTAD)₄ | Methyl 2-diazo-2-phenylacetate | (S)-Methyl 2-((S)-1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-2-yl)-2-phenylacetate | 87 | >20:1 | 97 |

| 2 | Rh₂(R-PTAD)₄ | Methyl 2-diazo-2-(4-bromophenyl)acetate | (R)-Methyl 2-(4-bromophenyl)-2-((R)-1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-2-yl)acetate | 85 | >20:1 | 96 |

| 3 | Rh₂(S-PTAD)₄ | Methyl 2-diazo-2-(p-tolyl)acetate | (S)-Methyl 2-((S)-1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-2-yl)-2-(p-tolyl)acetate | 82 | >20:1 | 97 |

Data adapted from related studies on N-Boc-2,5-dihydro-1H-pyrrole. nih.gov

Construction of Fused Heterocyclic Systems Incorporating the Dihydropyrrole Core

Fusing additional heterocyclic rings onto the dihydropyrrole core is a powerful strategy for creating more complex and conformationally restrained molecules. This approach can lead to compounds with novel biological activities and is a common tactic in the design of kinase inhibitors and other therapeutic agents.

The pyrrolo[3,2-d]pyrimidine core is a key structural motif in many biologically active compounds. nih.gov The synthesis of these fused systems often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole. One approach involves a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, catalyzed by a palladium complex. nih.gov While this specific example starts with a uracil (B121893) derivative, the general strategy of cyclizing a suitably functionalized pyrrole with a three-atom component to form the pyrimidine ring is broadly applicable.

For example, a hypothetical synthesis starting from a 3-amino-4-cyano-1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole derivative could involve condensation with formamide (B127407) or other reagents to construct the fused pyrimidine ring. The table below outlines various substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones synthesized via a palladium-catalyzed domino reaction.

| Product | R¹ | R² | Yield (%) |

| 4a | Phenyl | 4-Methylphenyl | 85 |

| 4b | Phenyl | 4-Methoxyphenyl | 82 |

| 4c | Phenyl | 4-Fluorophenyl | 78 |

| 4d | 4-Methoxyphenyl | 4-Methylphenyl | 75 |

Data adapted from related studies on the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov

The pyrrolo nih.govresearchgate.netdiazepine (B8756704) ring system is another privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. nih.gov The synthesis of pyrrolo[3,2-e] nih.govresearchgate.netdiazepine derivatives can be achieved through the intramolecular cyclization of appropriately substituted pyrroles. nih.gov For instance, a 2-amino-3-carboxamidopyrrole can be elaborated and then cyclized to form the seven-membered diazepine ring.

A synthetic route could involve the functionalization of the this compound to introduce amino and carbonyl functionalities at the 3- and 4-positions, followed by a series of steps to build and cyclize the diazepine ring. The synthesis of related pyrrolo[1,2-a] nih.govresearchgate.netdiazepines has been achieved through methods such as the Paal-Knorr cyclization of precursors derived from amino acids and furans. researchgate.net These established methodologies for constructing fused diazepine rings provide a roadmap for the development of novel pyrrolo[3,2-e] nih.govresearchgate.netdiazepine systems based on the this compound core.

Pyrrolo[3,4-c]pyrrole (B14788784) Architectures

The pyrrolo[3,4-c]pyrrole core, particularly in the form of 1,4-diketopyrrolo[3,4-c]pyrrole (DPP), is a prominent chromophore used in the development of high-performance organic pigments and electronic materials. The synthesis of these architectures from this compound would typically involve a multi-step sequence, beginning with the aromatization of the pyrroline (B1223166) ring to form the corresponding N-sulfonylpyrrole.

A general strategy involves the construction of the second pyrrole ring onto a pre-existing, functionalized pyrrole. For instance, a common approach is the annulation of a maleimide (B117702) derivative onto a pyridine (B92270) ring, which can be adapted for a pyrrole core. researchgate.net Another powerful method is the reaction of an amine with diketene (B1670635) and isatin, which has been used to construct pyrrolo[3,4-c]quinoline-1,3-diones and demonstrates a versatile approach to building the fused dione (B5365651) system. nih.gov

A plausible synthetic design starting from this compound is outlined below:

Aromatization: The initial step is the oxidation of the 2,5-dihydro-1H-pyrrole ring to the corresponding 1-(methylsulfonyl)-1H-pyrrole. This can be achieved using various oxidizing agents.

Functionalization: The resulting N-sulfonylpyrrole can be functionalized at the C-3 and C-4 positions. This could be accomplished through reactions such as the Friedel-Crafts acylation or a double Vilsmeier-Haack reaction to introduce carbonyl or aldehyde functionalities.

Cyclization: The introduced functional groups would then be utilized in a cyclization reaction with a suitable nitrogen source, such as an amine or ammonia (B1221849), to form the second pyrrole ring, yielding the desired pyrrolo[3,4-c]pyrrole architecture.

These synthetic approaches allow for the introduction of various substituents on the core structure, enabling the fine-tuning of the electronic and photophysical properties of the final DPP derivatives.

Table 1: General Synthetic Strategies for Pyrrolo[3,4-c]pyrrole Systems

| Synthetic Method | Key Precursors | Reaction Type | Reference |

|---|---|---|---|

| Annulation | Substituted Pyrroles, Maleimides | Cyclization | researchgate.net |

| Multicomponent Reaction | Isatins, Primary Amines, Diketene | Condensation/Cyclization | nih.gov |

Pyrrolo[3,2-b]pyrrole (B15495793) Motifs

Pyrrolo[3,2-b]pyrroles are highly electron-rich heteropentalenes that have garnered significant attention for their applications in organic electronics, including as components of functional dyes and hole-transporting materials. researchgate.net The synthesis of these motifs often relies on multicomponent reactions that assemble the bicyclic core in a single step from simple acyclic precursors.

A prominent method for synthesizing 1,4-dihydropyrrolo[3,2-b]pyrroles involves the condensation of an aromatic amine, an aldehyde, and butane-2,3-dione (diacetyl). researchgate.net This reaction can be catalyzed by various Lewis acids, with iron salts proving to be particularly efficient. researchgate.net While this method typically uses primary anilines, a synthetic route could be envisioned wherein the this compound is converted into a suitable amino-functionalized precursor.

Alternatively, synthetic strategies starting from functionalized pyrrolidine skeletons have been developed. For example, the condensation of anilines with dimethyl 4-oxopyrrolidine-1,3-dicarboxylate yields enaminoesters, which can be further cyclized to produce pyrrolo[3,2-b]quinoline systems, a related fused architecture. researchgate.net This highlights the utility of five-membered nitrogen heterocycles as synthons for these more complex frameworks. The development of such routes allows for the creation of a diverse library of pyrrolo[3,2-b]pyrrole derivatives with tailored optoelectronic properties. rsc.org

Table 2: Examples of Synthesized Tetraaryl-pyrrolo[3,2-b]pyrroles (TAPPs) via Multicomponent Reaction

| Aldehyde Precursor | Amine Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Aniline | Fe(ClO₄)₃·H₂O | 69 | researchgate.net |

| 4-Cyanobenzaldehyde | Aniline | Fe(ClO₄)₃·H₂O | 65 | researchgate.net |

| Benzaldehyde | 2-Chloroaniline | Fe(ClO₄)₃·H₂O | 45 | researchgate.net |

Pyrrolo[2,1-d]nih.govresearchgate.netnih.govtriazepine Derivatives

The pyrrolo[2,1-d] nih.govresearchgate.netnih.govtriazepine framework represents a unique fused seven-membered heterocyclic system. The synthesis of these derivatives can be achieved through a strategic cyclization of functionalized pyrrole precursors. A key approach involves the construction of the triazepine ring onto a pyrrole scaffold. nih.gov

A specific and effective synthetic design for 5H-pyrrolo[2,1-d] nih.govresearchgate.netnih.govtriazepine derivatives has been developed, which can be adapted from the this compound starting material through the following logical sequence: nih.gov

Aromatization and Functionalization: The starting 3-pyrroline (B95000) is first oxidized to 1-(methylsulfonyl)-1H-pyrrole. Subsequent Vilsmeier-Haack or Friedel-Crafts formylation at the C-2 position yields 1-(methylsulfonyl)-1H-pyrrole-2-carbaldehyde.

Side Chain Elongation: The aldehyde is converted to an N-propargyl pyrrole derivative. This involves converting the aldehyde to a suitable intermediate that can be alkylated with propargyl bromide.

Intramolecular Cyclization: The final and key step is the reaction of the N-propargyl pyrrole intermediate with hydrazine (B178648) monohydrate. This reaction proceeds via an intramolecular cyclization to form the seven-membered triazepine ring, affording the desired pyrrolo[2,1-d] nih.govresearchgate.netnih.govtriazepine derivative. nih.gov

This synthetic pathway provides a clear and efficient route to a novel heterocyclic system, with opportunities for derivatization by modifying the substituents on the starting pyrrole or the propargyl chain.

Table 3: Key Synthetic Steps for Pyrrolo[2,1-d] nih.govresearchgate.netnih.govtriazepine

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Aromatization/Formylation | Oxidant, POCl₃/DMF | 1-(Methylsulfonyl)-1H-pyrrole-2-carbaldehyde | - |

| 2 | Propargylation | Propargyl bromide, Base | 2-(Propargyl)-1-(methylsulfonyl)-1H-pyrrole | nih.gov |

Pyrrolo[1,2-a]pyrrole Frameworks

The pyrrolo[1,2-a]pyrrole framework is another important fused heterocyclic system. A powerful and modern approach to the synthesis of the core N-sulfonyl pyrrole ring is through a tandem reaction involving ring-closing metathesis (RCM) followed by dehydrogenation. organic-chemistry.org This one-pot procedure starts from N-sulfonyl diallylamines, which undergo cyclization using a Grubbs catalyst to form the this compound intermediate. This intermediate is then oxidized in situ to the corresponding pyrrole. organic-chemistry.orgnih.gov

Once the 1-(methylsulfonyl)-1H-pyrrole scaffold is obtained, it can be further elaborated to construct the fused pyrrolo[1,2-a]pyrrole system. A common strategy involves the introduction of a suitable two-carbon side chain at the C-2 position of the pyrrole ring, followed by a second intramolecular cyclization. For example, 2-formylpyrrole derivatives serve as excellent precursors for the synthesis of fused pyrrolo[1,2-a]pyrazines and indolizines. nih.gov

A potential synthetic route is as follows:

Pyrrole Formation: Synthesis of 1-(methylsulfonyl)-1H-pyrrole via the RCM/oxidation tandem from N-(methylsulfonyl)diallylamine. organic-chemistry.org

C-2 Functionalization: Introduction of an acetyl group at the C-2 position via Friedel-Crafts acylation.

Side Chain Elaboration and Cyclization: The acetyl group can be converted into a more complex side chain, such as an enaminone. Subsequent treatment with appropriate reagents, like ammonium (B1175870) acetate (B1210297), can trigger cyclization to form the second five-membered ring, yielding the pyrrolo[1,2-a]pyrrole framework. nih.gov

This combination of modern catalytic methods like RCM with classic cyclization strategies provides robust access to these advanced derivatives.

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For pyrrole-based fused heterocyclic derivatives, SAR studies provide crucial insights into how structural modifications influence their therapeutic potential. researchgate.netnih.gov The diverse biological activities of these compounds, including anticancer, anti-inflammatory, and antimicrobial effects, are highly dependent on the nature and position of substituents on the heterocyclic core. mdpi.comnih.gov

Key SAR findings for pyrrole and pyrrolidine derivatives include:

Substituent Effects on Kinase Inhibition: In a series of pyrrolo[3,2-c]pyridines, which are structurally related to the motifs discussed, specific substituents were found to be critical for potent FMS kinase inhibition. A 3,5-bis(trifluoromethyl)phenyl group on a diarylurea derivative and a 4-morpholino-3-(trifluoromethyl)phenyl group on a diarylamide derivative significantly enhanced affinity for the enzyme, highlighting the importance of peripheral decorations in achieving target selectivity. nih.gov

Stereochemistry and Conformation: For pyrrolidine derivatives, the saturated analogue of the starting material, the stereochemistry of substituents is often paramount. SAR studies on PPARα/γ dual agonists revealed that a cis-configuration of substituents at the C-3 and C-4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov

Influence of Functional Groups: The antiproliferative activity of certain 2-pyrroline derivatives was found to be highly dependent on the functional groups attached to the ring. SAR analysis of PARP-1 inhibitors showed that the length of an alkyl chain and the presence of a phenyl ketone moiety were more effective than N-phenylamine or N-benzamide groups. nih.gov

Fused Ring System Bioisosterism: The pyrrole ring itself is often considered a bioisostere of other aromatic systems. The rationale for designing many potent compounds involves replacing phenyl rings in known active molecules (like tubulin inhibitors) with pyrrole-fused heterocycles, which can lead to enhanced anticancer properties. mdpi.com

These studies underscore the importance of systematic structural modification in the design of advanced this compound derivatives. By understanding the relationship between molecular structure and biological function, researchers can rationally design new compounds with improved potency and selectivity.

Table 4: Summary of Key Structure-Activity Relationship Findings

| Compound Class | Structural Feature | Biological Effect | Reference |

|---|---|---|---|

| Pyrrolo[3,2-c]pyridines | 3,5-bis(trifluoromethyl)phenyl urea | Potent FMS kinase inhibition | nih.gov |

| Pyrrolidine Acids | cis-3,4-disubstitution | Preferred for PPARα/γ dual agonism | nih.gov |

| Pyrrolidine-based PARP-1 Inhibitors | Phenyl ketone with 3-carbon chain | Optimal PARP-1 inhibitory activity | nih.gov |

V. Biological and Mechanistic Investigations of 1 Methylsulfonyl 2,5 Dihydro 1h Pyrrole and Its Derivatives

Antimicrobial Activity

Pyrrole-containing compounds are recognized for their presence in many natural products with biological activity and have been extensively investigated for their potential as new antibacterial drugs. nih.gov The development of novel antibacterial agents is crucial due to the rise of multidrug-resistant bacterial infections. researchgate.netacgpubs.org Various derivatives of the pyrrole (B145914) scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.govacgpubs.org

Interaction with Molecular Targets

The efficacy of pyrrole-based antimicrobial agents is determined by their interaction with specific molecular targets within the pathogen. Molecular docking studies have been employed to understand the protein-ligand interactions between pyrrole derivatives and bacterial enzymes. researchgate.net For example, a lead compound, 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid, was found to bind effectively at the ATP binding site of bacterial topoisomerases. nih.gov This interaction disrupts the enzyme's function, leading to bacterial cell death. Studies on various 1,2,3,4-tetrasubstituted pyrrole derivatives have shown that their activity is often specific to certain types of bacteria, with some compounds being highly effective against Gram-positive strains like Staphylococcus aureus and Bacillus cereus while showing no activity against Gram-negative bacteria. acgpubs.org This selectivity suggests specific interactions with molecular targets that differ between bacterial species.

Enzyme Inhibition and Receptor Modulation

Enzyme inhibition is a primary mechanism through which pyrrole derivatives exert their antimicrobial effects. As mentioned, bacterial topoisomerases are key enzymatic targets. nih.gov Beyond direct antimicrobial actions, the principles of enzyme inhibition and receptor modulation are central to the broader biological activities of these compounds. nih.govmdpi.com For instance, other heterocyclic compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), α-glucosidase, and urease. nih.gov While not directly related to antimicrobial activity in all cases, this demonstrates the capacity of such scaffolds to be tailored for specific enzyme inhibition. The ability of a molecule to act as an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

| Compound Type | Target Organism(s) | Activity/Finding | Reference |

|---|---|---|---|

| Pyrrole-2-carboxamide Derivative | Acinetobacter baumannii, Klebsiella pneumoniae | Inhibited bacterial topoisomerases. MIC range of 1–4 µg/mL. | nih.gov |

| 1H-pyrrole-2-carboxylate Derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | MIC value of 0.7 µg/mL. | nih.gov |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Staphylococcus aureus, Bacillus cereus | Showed promising activity against Gram-positive bacteria, with some compounds having inhibition zones larger than the standard drug tetracycline. | researchgate.netacgpubs.org |

| Pyrrole-3-carboxaldehyde Derivatives | Pseudomonas putida | Three selected derivatives displayed significant activity with an MIC value of 16 µg/mL. | nih.gov |

Anti-inflammatory Efficacy

Derivatives of 1H-pyrrole-2,5-dione have been recognized for a variety of pharmacological properties, including significant anti-inflammatory activities. nih.govresearchgate.net The anti-inflammatory effects are often mediated through the modulation of key components of the inflammatory cascade.

Modulation of Pro-inflammatory Cytokine Production

A key aspect of the anti-inflammatory action of pyrrole derivatives is their ability to inhibit the production of pro-inflammatory cytokines. nih.gov In studies using human peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharide (LPS), certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives demonstrated a strong inhibitory effect on the production of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net LPS is an endotoxin (B1171834) from Gram-negative bacteria that is widely used to induce an immune response and cytokine production in vitro. nih.gov The inhibition of these key pro-inflammatory mediators points to the potential of these compounds in managing inflammatory conditions. nih.govresearchgate.net

| Compound Class | Experimental Model | Effect | Reference |

|---|---|---|---|

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | LPS-stimulated human PBMC cultures | Strong inhibition of pro-inflammatory cytokine production (IL-6 and TNF-α). | nih.govresearchgate.net |

Cyclooxygenase (COX-2) Activity Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. researchgate.net The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. researchgate.net Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Several derivatives incorporating the pyrrole or a methylsulfonylphenyl moiety have been developed and evaluated as selective COX-2 inhibitors. researchgate.netnih.gov For example, a series of 1,5-diarylpyrrol-3-sulfur derivatives showed significant COX-2 inhibitory activity, with IC50 values in the nanomolar to low micromolar range. nih.gov Similarly, 4-(4-(4-chlorophenyl)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)benzenesulfonamide was identified as a potent and selective COX-2 inhibitor. nih.gov The methylsulfonyl group is a key pharmacophoric feature in many selective COX-2 inhibitors, contributing to their binding affinity and selectivity for the COX-2 active site. researchgate.net

| Compound | COX-2 IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole | 0.011 µM | Not specified | nih.gov |

| 4-(4-(4-chlorophenyl)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)benzenesulfonamide | 6.0 nM (0.006 µM) | ≥ 168 | nih.gov |

| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivative | 0.71 µM | 115 | researchgate.net |

| Dihydropyrazole derivative (Compound 4b) | 0.35 µM | 137.3 | mdpi.com |

| Celecoxib (Reference Drug) | 0.41 µM | 145.8 | mdpi.com |

In Vivo Models of Inflammation

There is no available scientific literature describing the evaluation of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole or its derivatives in established in vivo models of inflammation. Studies on other classes of pyrrole-containing compounds have shown anti-inflammatory properties, but these findings cannot be extrapolated to the specific chemical entity of interest.

Anticancer Research

Comprehensive searches have found no dedicated research on the anticancer effects of this compound or its derivatives. While the broader class of pyrrolidine (B122466) derivatives has been a subject of interest in oncology research, specific data for this sulfonamide-containing dihydro-pyrrole is absent.

No studies have been published that report the screening or evaluation of this compound or its derivatives for antiproliferative activity against any cancer cell lines. Therefore, data on its potency or spectrum of activity (e.g., IC50 values) is not available.

There is a lack of published research investigating the ability of this compound or its derivatives to inhibit the growth of cancer cells or prevent the formation of cancer cell colonies in soft agar (B569324) or other clonogenic assays.

The effects of this compound and its derivatives on cell cycle progression in cancer cells have not been documented. There are no reports on whether these compounds can induce cell cycle arrest at any phase (G1, S, G2, or M) or alter the dynamics of cell cycle progression.

No scientific data exists to confirm or deny the ability of this compound or its derivatives to inhibit DNA synthesis in cancer cells.

The potential for this compound or its derivatives to act as modulators of histone acetylation, for instance by inhibiting histone deacetylase (HDAC) enzymes, has not been explored in any published studies.

Induction of Oxidative DNA Damage

The investigation into the ability of this compound and its derivatives to induce oxidative DNA damage is an area of ongoing research. Generally, oxidative damage to DNA occurs when reactive oxygen species (ROS) interact with DNA, leading to modifications that can result in strand breaks and mutations. nih.gov The generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals, can be initiated by various endogenous and exogenous agents. nih.gov For instance, the reaction of methylglyoxal (B44143) with lysine (B10760008) has been shown to produce superoxide anions and hydrogen peroxide, which can then participate in Fenton-type reactions with metal ions like Cu(2+) to generate highly reactive hydroxyl radicals capable of cleaving DNA. nih.gov

While direct studies on this compound are limited, the broader class of pyrrole-containing compounds is being explored in therapeutic strategies that leverage oxidative stress. Chemo-dynamic therapy (CDT) is one such approach that uses agents to produce ROS within tumor cells to damage DNA and other biomacromolecules. nih.gov The effectiveness of such therapies can be hampered by cellular defense mechanisms, such as the MTH1 protein, which sanitizes oxidized nucleotide pools to prevent their incorporation during DNA replication. nih.gov Therefore, inhibitors of these repair mechanisms are sometimes used to enhance the oxidative damage induced by therapeutic agents. nih.gov

Kinase Inhibitory Activities (e.g., EGFR, CDK2, DYRK3, GSK3 alpha)

Derivatives of pyrrole and dihydropyrrole are recognized as important scaffolds in the development of protein kinase inhibitors, which are crucial in cancer therapy due to the dysregulation of kinase activity in malignant cells. cancertreatmentjournal.comnih.gov

Epidermal Growth Factor Receptor (EGFR): The pyrrole moiety is a key pharmacophore in the design of novel EGFR inhibitors for treating conditions like non-small cell lung cancer. nih.gov EGFR, a receptor tyrosine kinase, is a major target in cancer therapy, and its inhibition can control cell proliferation, angiogenesis, and metastasis. nih.gov Pyrrole indolin-2-one structures are particularly prominent in the development of inhibitors against receptor tyrosine kinases like VEGFR and PDGFR. cancertreatmentjournal.com

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment, especially for cancers resistant to CDK4/6 therapies. nih.govnih.gov A series of selective CDK2 inhibitors have been developed based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure. nih.gov These compounds have demonstrated high selectivity for CDK2 over other CDKs and show promise in cell-based assays. nih.gov The 3-hydrazonoindolin-2-one scaffold, which incorporates a pyrrole ring, has also yielded potent CDK2 inhibitors with significant antiproliferative activity against breast cancer cell lines. mdpi.com

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 3 (DYRK3): DYRK3 is a serine/threonine kinase that plays a role in regulating cell motility and the assembly of plasma membrane-associated platforms. nih.gov Both silencing and overexpression of DYRK3 have been shown to inhibit tumor cell migration. nih.gov GSK-626616 is a potent, orally bioavailable inhibitor of DYRK3 with an IC50 of 0.7 nM. medchemexpress.com It also inhibits other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency. medchemexpress.com

Glycogen Synthase Kinase 3 alpha (GSK3α): GSK3 is a serine-threonine kinase involved in numerous cellular functions. nih.gov Its inhibition has been explored as a therapeutic strategy in neurodegenerative disorders and cancer. nih.govnih.gov GSK-3 alpha inhibitors are used to study signal transduction pathways and the role of the enzyme in various physiological processes. scbt.com Various chemical compounds, including those with pyrrole-like structures, have been developed to selectively target GSK3. nih.govmedchemexpress.com

| Target Kinase | Inhibitor Scaffold/Example | Significance | Reference |

|---|---|---|---|

| EGFR | Pyrrole-based inhibitors | Treatment of non-small cell lung cancer by controlling cell proliferation and metastasis. | nih.gov |

| CDK2 | 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | Highly selective inhibition of CDK2 for potential use in cancers resistant to CDK4/6 therapies. | nih.gov |

| DYRK3 | GSK-626616 | Potent inhibition (IC50 = 0.7 nM) with potential therapeutic applications in anemia. | medchemexpress.com |

| GSK3α | Various synthetic small molecules | Therapeutic strategy for neurodegenerative disorders and cancer. | nih.govnih.gov |

Antiviral Properties

The antiviral potential of pyrrole derivatives is an area of active investigation. Various natural and synthetic compounds containing heterocyclic rings, including pyrrole, have demonstrated inhibitory effects against a range of viruses. mdpi.commdpi.com For example, flavonoids, a class of natural products, have shown antiviral activity by inhibiting viral proteases, RNA polymerase, and replication cycles. mdpi.com Specifically, compounds like naringenin (B18129) and chrysin (B1683763) have shown potential against arboviruses such as Mayaro virus (MAYV), Dengue virus (DENV), and Zika virus (ZIKV). mdpi.com While these findings highlight the potential of related heterocyclic structures, direct research into the antiviral properties of this compound is not extensively documented in the available literature.

Antifungal and Anticoccidial Activities

| Fungal Species | MIC90 Range (µg/ml) | Reference |

|---|---|---|

| Candida albicans | 21.87 - 43.75 | nih.govresearchgate.net |

| Candida tropicalis | 21.87 - 43.75 | nih.govresearchgate.net |

| Aspergillus fumigatus | 21.87 - 43.75 | nih.govresearchgate.net |

| Aspergillus flavus | 21.87 - 43.75 | nih.govresearchgate.net |

| Aspergillus niger | 21.87 - 43.75 | nih.govresearchgate.net |

Analgesic Effects

The pyrrole ring is a structural component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as ketorolac (B1673617) and tolmetin, indicating its importance as a scaffold for developing drugs with analgesic properties. pensoft.net Research has explored various pyrrole derivatives for their pain-relief potential. One study synthesized new pyrrole derivatives of phencyclidine and tested their analgesic effects in mice using tail immersion and formalin tests. nih.gov The results showed that a derivative with a methyl group on the phenyl ring was effective in models of acute and chronic pain. nih.gov Another study synthesized analogs of epibatidine, including 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines, and tested their analgesic activity in the mouse formalin model. nih.gov These investigations underscore that the pyrrole heterocycle is a promising structure for the development of novel analgesics. pensoft.net

Role in Porphyrin Metabolism

Porphyrins are essential pigments, with heme and chlorophyll (B73375) being the most well-known examples. nih.gov Their biosynthesis is a highly conserved pathway involving eight enzymes. nih.govnih.gov The pathway begins with the formation of delta-aminolevulinic acid (ALA) and proceeds through the formation of the monopyrrole porphobilinogen (B132115) and a series of tetrapyrroles. nih.gov Inherited defects in this pathway can lead to a group of disorders known as porphyrias, which are characterized by the accumulation of toxic intermediary compounds. nih.govnih.gov While the fundamental steps of porphyrin metabolism are well-understood, the specific role or interaction of this compound with this metabolic pathway has not been detailed in the existing scientific literature.

Vi. Computational Chemistry and Theoretical Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and for understanding the structural basis of a ligand's interaction with its protein target.

In the absence of direct molecular docking studies on 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, research on analogous pyrrolidine (B122466) derivatives highlights the potential therapeutic targets and key binding interactions. For instance, various pyrrolidine-containing compounds have been docked against a range of enzymes, showcasing their potential as inhibitors in several disease areas.

A significant area of investigation has been in the development of antitubercular agents. Derivatives of pyrrole (B145914) have been docked into the active site of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway of the bacterium. These studies have revealed crucial hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity of these compounds. Similarly, other pyrrole derivatives have been evaluated as potential dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), another important antibacterial target.

In the realm of oncology, fused 1H-pyrrole and pyrrolopyrimidine derivatives have been designed and docked as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in cancer progression. Furthermore, docking studies on pyrrolidine derivatives as inhibitors of influenza neuraminidase have identified key residues such as Trp178, Arg371, and Tyr406 as being crucial for binding, with hydrogen bonding and electrostatic interactions playing a major role.

The table below summarizes findings from molecular docking studies on various pyrrolidine derivatives, illustrating the diversity of potential targets and the nature of the molecular interactions.

| Target Protein | Pyrrolidine Derivative Class | Key Interacting Residues | Type of Interactions | Potential Therapeutic Area |

| Enoyl-ACP Reductase (InhA) | Pyrrolyl benzamides | Tyr158, NAD+ cofactor | Hydrogen bonding | Antitubercular |

| EGFR/CDK2 | Fused 1H-pyrroles | Not specified | Pharmacophoric features | Anticancer |

| Neuraminidase | General pyrrolidines | Trp178, Arg371, Tyr406 | Hydrogen bonding, electrostatic | Antiviral (Influenza) |

| α-Mannosidase | Functionalized pyrrolidines | Phe528, Phe329, Phe659, Trp95, Tyr269, Phe312, Tyr102 | Hydrogen bonding, hydrophobic π-π stacking, salt bridges | Not specified |

These examples underscore the utility of molecular docking in identifying potential biological targets for compounds structurally related to this compound and in elucidating the molecular determinants of their activity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reactivity. For a molecule like this compound, DFT calculations can provide valuable insights into its electronic characteristics, which in turn can help in understanding its stability, reactivity, and potential interactions with biological macromolecules.

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding non-covalent interactions, such as hydrogen bonding.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

The following table illustrates the types of electronic and reactivity descriptors that are typically calculated using DFT for organic molecules, including those with sulfonamide moieties.

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | Reciprocal of hardness | 1 / η |

| Electronegativity (χ) | Power of an atom to attract electrons | -(EHOMO + ELUMO) / 2 |

| Chemical Potential (μ) | Negative of electronegativity | -χ |

By performing DFT calculations on this compound, researchers could gain a deeper understanding of its electronic properties, which would be instrumental in predicting its behavior in chemical reactions and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery.

Although no specific QSAR models for this compound have been reported, numerous QSAR studies on pyrrolidine and sulfonamide derivatives have been successfully conducted. These studies typically involve the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields from CoMFA and CoMSIA).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For example, 3D-QSAR studies on pyrrolidine derivatives as neuraminidase inhibitors have shown that electrostatic and hydrogen bond factors are highly influential in determining their inhibitory activity. tandfonline.com Similarly, QSAR models have been developed for pyrrolidine derivatives targeting α-mannosidase, where the presence of polar properties on the van der Waals surface and aromatic rings were found to be important for activity. nih.gov In the context of sulfonamides, QSAR studies have been employed to model their antidiabetic activity, with topological descriptors proving to be effective predictors. nih.gov

The table below presents a summary of QSAR modeling approaches and their applications for compound classes related to this compound.

| Compound Class | Target | QSAR Method | Key Findings |

| Pyrrolidine Derivatives | Neuraminidase | 3D-QSAR | Hydrogen bond and electrostatic factors are crucial for activity. tandfonline.com |

| Pyrrolidine Derivatives | α-Mannosidase | 2D-QSAR | Polar surface properties and aromaticity are important for inhibition. nih.gov |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 Interaction | CoMFA, CoMSIA, HQSAR | Development of predictive models to design new inhibitors. researchgate.net |

| Sulfonamide Derivatives | Antidiabetic Targets | 2D-QSAR | Topological descriptors effectively model antidiabetic activity. nih.gov |

These examples demonstrate that QSAR modeling is a powerful tool for understanding the structure-activity relationships of compounds similar to this compound and for guiding the design of new, more potent analogs.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and interactions with its environment.

For a flexible molecule like this compound, understanding its conformational preferences is crucial, as the biologically active conformation may not be the lowest energy conformation in isolation. While specific conformational analysis or MD simulation studies on this compound are not documented, research on related pyrrolidine and sulfonamide structures provides valuable insights.

For sulfonamides, rotational spectroscopy studies combined with quantum chemical calculations have been used to determine the preferred conformations in the gas phase. These studies have revealed that the orientation of the amino group relative to the sulfonyl group and the benzene (B151609) ring is influenced by subtle intramolecular interactions.

MD simulations are frequently used to study the stability of ligand-protein complexes obtained from molecular docking. For example, MD simulations of pyrrolidin-2-one derivatives bound to acetylcholinesterase have been used to confirm the stability of the binding mode and to analyze the interactions over time. Similarly, MD simulations of pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors have demonstrated the stability of the compounds in the protein's binding site.

The table below summarizes the applications of conformational analysis and MD simulations for structurally related compounds.

| Compound/System | Method | Key Insights |

| Pyrrolidine Enamines | DFT Calculations | s-cis and s-trans conformers can have similar stability. |

| Proline-Containing Peptides | NMR and Computational Analysis | Pyrrolidine ring substituents influence ring conformation and peptide structure. |

| Benzenesulfonamides | Rotational Spectroscopy and Quantum Chemistry | Determination of preferred gas-phase conformations and influence of substituents. |

| Pyrrolidin-2-one Derivatives in Acetylcholinesterase | Molecular Dynamics Simulation | Confirmation of stable binding in the active site. |

| Pyrrolidine Derivatives in Mcl-1 | Molecular Dynamics Simulation | Assessment of the stability of ligand-protein complexes. |

These studies illustrate that a combination of conformational analysis and molecular dynamics simulations would be highly beneficial for understanding the dynamic behavior of this compound and its potential interactions with biological targets.

Vii. Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Analysis

Spectroscopy provides fundamental insights into the molecular framework of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, revealing details about its constituent atoms, bonding arrangements, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons. libretexts.org The molecule possesses a plane of symmetry, rendering the two CH₂ groups and the two vinyl CH groups equivalent.

Olefinic Protons (H-2, H-3): The two protons on the carbon-carbon double bond are chemically equivalent and are expected to appear as a singlet, or a narrow multiplet, in the downfield region, typically around 5.5-6.0 ppm.

Methylene (B1212753) Protons (H-1, H-4): The four protons of the two methylene groups adjacent to the nitrogen atom are also chemically equivalent. They are expected to produce a single signal, likely a singlet or a narrow multiplet, shifted downfield by the adjacent electron-withdrawing sulfonyl group, appearing in the range of 3.8-4.2 ppm.

Methyl Protons (CH₃): The three protons of the methyl group attached to the sulfonyl group are equivalent and will appear as a sharp singlet, typically in the range of 2.8-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Due to the molecule's symmetry, only three distinct carbon signals are anticipated.

Olefinic Carbons (C-2, C-3): The two equivalent sp²-hybridized carbons of the double bond are expected to resonate in the downfield region, typically around 125-130 ppm.

Methylene Carbons (C-1, C-4): The two equivalent sp³-hybridized carbons adjacent to the nitrogen would appear in the range of 50-55 ppm.

Methyl Carbon (CH₃): The carbon of the methylsulfonyl group is expected to have a chemical shift in the range of 35-40 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments of the ¹H and ¹³C signals. mdpi.com HMQC would correlate the proton signals with the carbon signals of the atoms they are directly attached to, while HMBC would reveal longer-range couplings between protons and carbons, confirming the connectivity of the molecular structure.

Variable Temperature (VT) NMR: VT-NMR studies could be used to investigate the conformational dynamics of the five-membered ring. While the 2,5-dihydro-1H-pyrrole ring is relatively planar, VT-NMR could reveal any subtle dynamic processes, such as ring puckering, that might become apparent at different temperatures. bhu.ac.in

Interactive Table: Predicted NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| -SO₂-CH₃ | 2.8 - 3.0 | 35 - 40 | Singlet |

| N-CH₂ | 3.8 - 4.2 | 50 - 55 | Singlet |

| -CH=CH - | 5.5 - 6.0 | 125 - 130 | Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Sulfonyl Group (S=O): The most prominent peaks would be the strong, sharp absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found around 1150-1180 cm⁻¹ and 1330-1360 cm⁻¹, respectively.

Alkene Group (C=C and C-H): A medium intensity C=C stretching vibration is expected in the 1640-1680 cm⁻¹ region. The stretching of the vinyl C-H bonds should appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aliphatic C-H Bonds: The stretching vibrations for the C-H bonds of the methylene (CH₂) and methyl (CH₃) groups are expected in the 2850-3000 cm⁻¹ region.

C-N Bond: The C-N stretching vibration would likely appear in the fingerprint region, around 1180-1360 cm⁻¹, and may be coupled with other vibrations. libretexts.org

Interactive Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | S=O (Sulfonyl) | 1330 - 1360 | Strong |